5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid is a heterocyclic compound characterized by a pyrazine ring substituted with a pyrrolidine moiety and a carboxylic acid group. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of novel pharmacological agents.
This compound can be synthesized from various precursors, including pyrazine derivatives and pyrrolidine, through several chemical reactions. The synthesis methods often involve the use of specific reagents and conditions to achieve desired yields and purity levels.
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid belongs to the class of pyrazine derivatives, which are known for their diverse biological activities, including anti-inflammatory and antimicrobial properties. Its structural components classify it as both a nitrogen-containing heterocycle and a carboxylic acid.
The synthesis of 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid can be accomplished through several methodologies:
In one approach, 3-chloropyrazine-2-carboxamide is reacted with various amines, including pyrrolidine, under controlled conditions. The efficiency of reactions can vary significantly; for instance, microwave-assisted methods have shown higher yields (up to 87%) compared to conventional methods (around 53%) due to faster reaction times and better thermal control .
The molecular structure of 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid features:
The molecular formula is , and its molecular weight is approximately 196.22 g/mol. The compound's melting point typically falls within a specific range that can be determined through experimental analysis.
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions typical of carboxylic acids and nitrogen-containing heterocycles:
The reactivity of the carboxylic acid group allows for further functionalization, which can lead to the development of more complex molecules with enhanced biological activity.
The mechanism of action for compounds like 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For instance, it may inhibit specific pathways related to inflammation or microbial growth.
Studies have indicated that similar compounds exhibit activity against cyclooxygenase enzymes (COX), which are crucial in the inflammatory process. The inhibition potency can be quantified using half-maximal inhibitory concentration (IC50) values, providing insight into their therapeutic potential .
The compound exhibits standard reactivity associated with both carboxylic acids and nitrogenous heterocycles:
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid has potential applications in various fields:
This compound exemplifies the ongoing research into nitrogen-containing heterocycles and their utility in developing new therapeutic agents, showcasing its relevance in modern chemistry and pharmacology.
5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid represents a strategically designed hybrid molecule integrating two privileged pharmacophores in medicinal chemistry: a pyrazinecarboxylic acid core and an N-substituted pyrrolidine ring. This combination creates a structurally unique scaffold exhibiting enhanced three-dimensional (3D) coverage compared to planar aromatic systems, while preserving key features for target engagement. The carboxylic acid group provides hydrogen-bonding capacity and metal coordination potential, while the pyrrolidine moiety contributes conformational flexibility, stereochemical diversity, and secondary amine functionality for salt formation or further derivatization. This molecular architecture positions the compound as a versatile building block for developing novel bioactive molecules, particularly enzyme inhibitors and receptor ligands targeting oncology, CNS disorders, and infectious diseases. Its physicochemical profile—characterized by moderate polarity and balanced solubility—enhances its drug discovery utility.
The integration of pyrazine and pyrrolidine rings creates a synergistic bioactivity-enhancing scaffold. Pyrazine, a diazine heterocycle, offers electron-deficient aromatic character suitable for π-π stacking and charge-transfer interactions with biological targets. Its inherent polarity improves aqueous solubility, a critical factor in pharmacokinetic optimization. Functionalization at the 2- and 5-positions allows precise vectoring of substituents into complementary binding pockets. The pyrrolidine moiety attached at the pyrazine 5-position introduces critical sp³-hybridization, enhancing scaffold complexity and reducing planarity. This feature improves success rates in clinical translation, as highlighted by Lovering’s analysis linking fraction sp³ carbon (Fsp³) and chiral centers to drug approval likelihood [3]. Pyrrolidine’s saturated nature enables significant 3D exploration through pseudorotation, allowing access to diverse conformational states for optimal target fitting [3].
The hybrid’s bioactivity is exemplified in sigma-2 receptor (σ2R/TMEM97) ligands like quinolyl pyrazinamides, where nanomolar affinity (Ki = 10-47 nM) correlates with potent cytotoxicity in pancreatic cancer models [1]. Structural studies reveal that the basic pyrrolidine nitrogen forms salt bridges with conserved acidic residues (e.g., D29 in σ2R), while the pyrazine ring engages in hydrophobic contacts and the carboxylic acid participates in hydrogen bonding or coordinates essential metals like copper. Copper chelation significantly amplifies cytotoxic effects in cancer cells, an activity reversed by chelators like tetrathiomolybdate [1]. This scaffold also enhances autophagy induction (LC3B expression) and metabolic stability, as demonstrated by compound JR1-157 (14) exhibiting 60% oral bioavailability and significant in vivo efficacy in pancreatic cancer models [1].
Table 1: Comparative Analysis of Privileged Scaffolds in Medicinal Chemistry
Scaffold | Fsp³ | Chiral Centers | Key Bioactive Examples | Target Affinity (Ki) | Biological Effect |
---|---|---|---|---|---|
Pyrazine-Pyrrolidine Hybrid | 0.40 | 0-1 | JR1-157 (Quinolyl pyrazinamide) [1] | σ2R: 47 nM | Antiproliferative (pancreatic cancer) |
Pyridine (2-substituted) | 0.00 | 0 | Regorafenib [4] | Multi-kinase inhibitor | Antineoplastic |
Pyrrolidine Alone | 1.00 | 0-4 | Proline-based inhibitors [3] | Variable | Diverse (e.g., enzymatic inhibition) |
Pyrimidine | 0.00 | 0 | Sorafenib [7] | RAF kinase inhibitor | Antineoplastic |
Pyrazinecarboxylic acids emerged as critical pharmacophores following the success of pyridinecarboxylic acid isomers (picolinic, nicotinic, isonicotinic acids) in drug development. Nicotinic acid derivatives like isoniazid (29) revolutionized tuberculosis treatment in the 1950s, establishing the therapeutic value of nitrogen heterocycles bearing carboxylic acid groups [4]. Pyrazine analogs gained prominence due to enhanced metabolic stability and distinct electronic profiles. Key milestones include:
Synthetic methodologies evolved from classical cyclocondensation reactions to sophisticated regioselective approaches. Early routes relied on reactions of 3-aminopyrazoles with 1,3-dicarbonyls or β-enaminones under acid/base catalysis [9]. Modern techniques employ microwave irradiation and transition-metal catalysis to access derivatives like 5-(pyrrolidin-1-yl)pyrazine-2-carboxylic acid efficiently.
Table 2: Evolution of Key Pyrazinecarboxylic Acid Derivatives in Drug Discovery
Era | Compound Class | Representative Agent | Therapeutic Application | Synthetic Advance |
---|---|---|---|---|
1950s | Simple Pyrazinamides | Pyrazinamide | Tuberculosis | Direct amidation of pyrazinoic acid |
1980-2000 | Fused Pyrazines | Zaleplon | Insomnia (GABA_A modulation) | Cyclocondensation of aminopyrazoles [9] |
2000-2010 | Pyrazine-Pyrrolidine Hybrids | σ2R ligands (e.g., JR1-157) [1] | Oncology (pancreatic cancer) | Regioselective N-alkylation/amination |
2010-Present | Complex Hybrid Scaffolds | Zanubrutinib intermediates [9] | Oncology (BTK inhibition) | Microwave-assisted cyclocondensation |
The pharmacological profile of 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid stems from the complementary functions of its constituent motifs:
Carboxylic Acid (Pyrazine-2-CO₂H):
Pyrrolidine (N-linked at C5):
Table 3: Molecular Descriptors Influencing the Bioactivity of 5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic Acid
Molecular Descriptor | Value/Role | Impact on Bioactivity | Source |
---|---|---|---|
Polar Surface Area (PSA) | ~50 Ų | Enhances solubility and blood-brain barrier permeation [3] [4] | Computational Prediction |
LogP (cLogP) | ~1.5-2.5 | Balances membrane permeability and aqueous solubility | [3] [4] |
H-Bond Donors | 1 (COOH) | Targets hydrogen bonding motifs in enzymes/receptors | Structural Analysis |
H-Bond Acceptors | 4 (2 N atoms, 2 O atoms) | Engages polar residues in binding sites | Structural Analysis |
Rotatable Bonds | 2 (pyrrolidine N-CH₂, pyrazine C-N) | Modulates conformational flexibility for target fitting | [3] |
pKa (COOH) | ~3.5-4.0 | Ensures ionization at physiological pH for solubility | [4] |
pKa (Pyrrolidine N) | ~9.0-10.0 | Facilitates salt formation and ionic target interactions | [3] |
The synergy between these motifs is evident in drug design: The carboxylic acid anchors the molecule to polar enzymatic pockets or metal ions, while the pyrrolidine extends into hydrophobic clefts, enabling simultaneous engagement of disparate binding regions. This bifunctionality underpins the scaffold’s versatility across target classes, from enzyme active sites to transmembrane receptors.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: